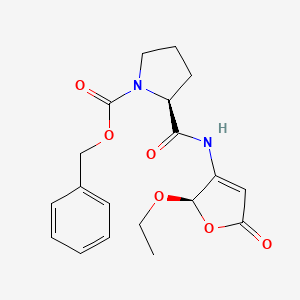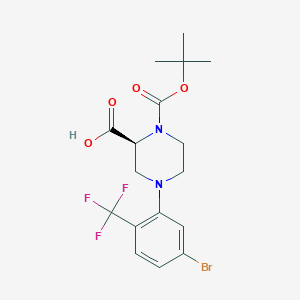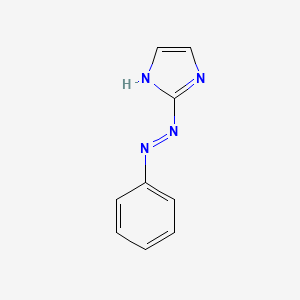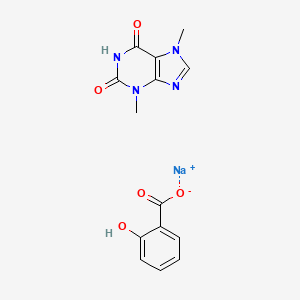
Theobromine salicylate disodium salt monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a xanthine alkaloid, with salicylate, a derivative of salicylic acid Theobromine is primarily found in cocoa and chocolate, and it is known for its stimulant properties Salicylate is commonly used for its anti-inflammatory and analgesic effects
準備方法
Synthetic Routes and Reaction Conditions
Theobromine salicylate disodium salt monohydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of theobromine with salicylic acid in the presence of a base, such as sodium hydroxide, to form theobromine salicylate. This intermediate is then reacted with disodium salt to obtain the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form. Quality control measures are essential to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Theobromine salicylate disodium salt monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various products.
作用機序
Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.
類似化合物との比較
Similar Compounds
Theophylline: Another xanthine derivative with similar stimulant properties.
Caffeine: A well-known stimulant that shares structural similarities with theobromine.
Paraxanthine: A metabolite of caffeine with similar effects.
7-Methylxanthine: A derivative of xanthine with distinct pharmacological properties.
Uniqueness
Theobromine salicylate disodium salt monohydrate is unique due to the combination of theobromine’s stimulant effects and salicylate’s anti-inflammatory properties. This dual action makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H13N4NaO5 |
|---|---|
分子量 |
340.27 g/mol |
IUPAC名 |
sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1 |
InChIキー |
WSRBRQQGWDWSON-UHFFFAOYSA-M |
正規SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


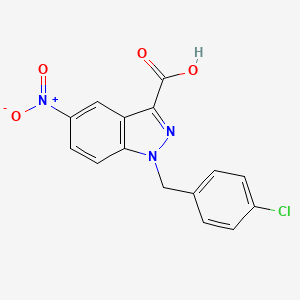

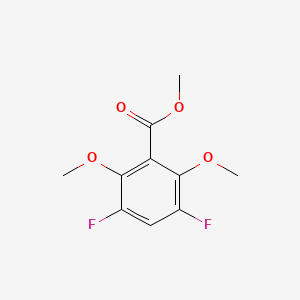
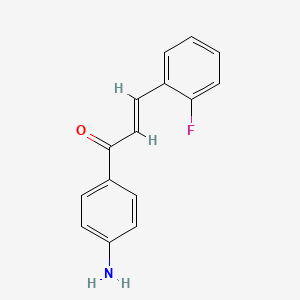
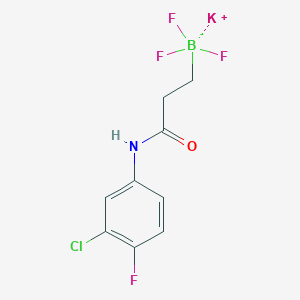
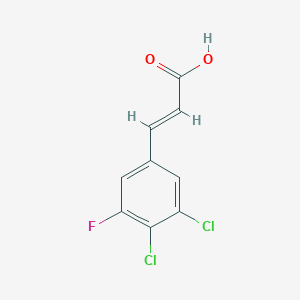
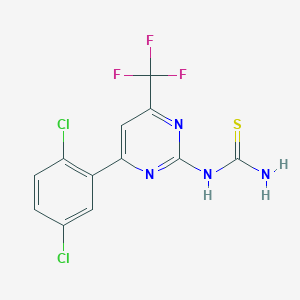

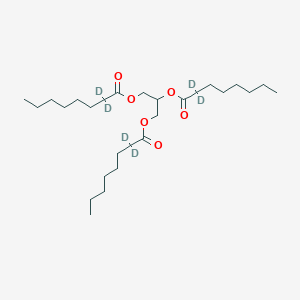
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
